2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Description
BenchChem offers high-quality 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-2-3-11-10(6-9)8-14(4-5-16-11)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPBMBMKACHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a chloro group, a methyl group, and a benzo-oxazepine ring. The synthesis typically involves several steps:
- Formation of the Benzo-Oxazepine Ring : This can be achieved through cyclization reactions involving ortho-amino benzyl alcohol derivatives.
- Chlorination : The introduction of the chloro group is performed using reagents like thionyl chloride or phosphorus pentachloride.
- Acylation : The final step often involves Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst.
The biological activity of 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound may modulate enzyme activity, influencing metabolic pathways.
- DNA/RNA Synthesis Interference : It potentially inhibits cellular proliferation by affecting nucleic acid synthesis.
- Induction of Oxidative Stress : This leads to cellular damage and apoptosis, contributing to its anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness using the disc diffusion method against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | E. coli | Proteus vulgaris |
|---|---|---|---|---|
| 2-chloro-1-(7-methyl...) | 16 mm | 18 mm | 12 mm | 13 mm |
| Control (Ciprofloxacin) | 20 mm | 20 mm | 16 mm | 15 mm |
The compound displayed comparable activity to ciprofloxacin, indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. It appears to induce apoptosis through mechanisms such as oxidative stress and DNA damage. Detailed research findings are needed to establish specific pathways involved in its anticancer effects.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on various synthesized derivatives of related compounds highlighted the antibacterial efficacy of compounds similar to 2-chloro-1-(7-methyl...). The findings suggested that structural modifications could enhance antimicrobial potency .
- Case Study on Cancer Cell Lines : In another investigation, derivatives of this compound were tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
